1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide
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Overview
Description
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound contains a 1,2,4-oxadiazole ring, a pyridine ring, and a piperidine ring, making it an interesting subject for chemical and pharmaceutical research. The presence of these rings suggests potential biological activity and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.
Synthesis of the pyridine ring: Pyridine rings can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the piperidine ring: Piperidine rings are often synthesized through hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the different ring systems together, often using reagents like coupling agents (e.g., EDC, DCC) and catalysts to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Interference with cellular processes: It could disrupt cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.
Modulation of molecular pathways: The compound might modulate pathways involved in inflammation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar biological activities.
Pyridine derivatives: Compounds with pyridine rings are common in pharmaceuticals and can have diverse biological effects.
Piperidine derivatives: Piperidine-containing compounds are also widely studied for their pharmacological properties.
Uniqueness
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14(18-7-3-4-10-22-18)24-20(28)17-6-5-11-27(13-17)19-9-8-16(12-23-19)21-25-15(2)26-29-21/h3-4,7-10,12,14,17H,5-6,11,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGVBTQLLTYEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NC(C)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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